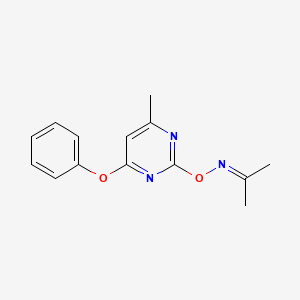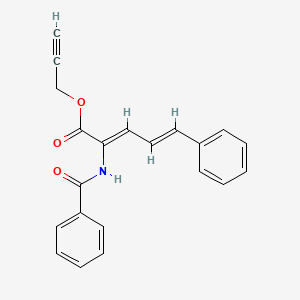
acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime, also known as AMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxime derivatives and has been found to possess a range of interesting properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion of interest. This complex is thought to be responsible for the observed fluorescence.
Biochemical and Physiological Effects:
acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. These effects are thought to be related to the interaction of the compound with metal ions and other biomolecules in the cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime in lab experiments is its high sensitivity and selectivity for certain metal ions. This makes it a valuable tool for researchers studying metal ion homeostasis and related processes. However, one limitation of using acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research involves the use of acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime as a potential anticancer agent, due to its ability to induce apoptosis in cancer cells. Additionally, there is potential for the development of new drug delivery systems based on acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime, which could improve the efficacy and safety of certain drugs.
Métodos De Síntesis
The synthesis of acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime can be achieved through a series of chemical reactions involving the use of various reagents and solvents. One of the most common methods involves the reaction of 4-methyl-6-phenoxy-2-pyrimidinone with hydroxylamine hydrochloride in the presence of a suitable base. The resulting product is then treated with acetone to yield acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime.
Aplicaciones Científicas De Investigación
Acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime has been found to exhibit strong fluorescence in the presence of certain metal ions, such as copper and zinc, making it a valuable tool for researchers in this field.
Propiedades
IUPAC Name |
N-(4-methyl-6-phenoxypyrimidin-2-yl)oxypropan-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10(2)17-19-14-15-11(3)9-13(16-14)18-12-7-5-4-6-8-12/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQDLGHJFJFBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)ON=C(C)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methyl-6-phenoxypyrimidin-2-yl)oxy]propan-2-imine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4986785.png)
![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)

methanone](/img/structure/B4986807.png)

![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)
![4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4986824.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide](/img/structure/B4986827.png)
![5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4986844.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4986851.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4986855.png)
![N-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4986871.png)
![N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4986874.png)
![9-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4986876.png)